![molecular formula C8H15N3 B2475389 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1152548-59-8](/img/structure/B2475389.png)
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
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Overview
Description
“2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known to be a part of many biologically active compounds and drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The exact molecular structure specific to this compound is not available in the searched resources.Scientific Research Applications
Synthesis and Structural Analysis : The compound 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, related to pyrazole derivatives, has been synthesized and characterized in various studies. For instance, Titi et al. (2020) synthesized derivatives including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1) through reactions involving hydroxymethyl pyrazole derivatives and primary amines. The structures were confirmed using techniques like FT-IR, UV–visible, proton NMR spectroscopy, and mass spectroscopy, and further analyzed via X-ray crystallography (Titi et al., 2020).
Molecular Structure and Polymerization : In another study, Shin et al. (2016) explored the structure and methyl methacrylate polymerization of cobalt(II), zinc(II), and cadmium(II) complexes with N,N′,N-bidentate and N,N′,N-tridentate N,N′,N-bis((1H-pyrazol-1-yl)methyl)amines. The geometry and molecular structure were elucidated, highlighting the importance of the pyrazole compounds in polymerization processes (Shin et al., 2016).
Antibacterial Activity and Supramolecular Chemistry : Feng et al. (2018) synthesized pyrazole Schiff bases and studied their molecular structures via X-ray structural studies, highlighting their potential as antibacterial agents due to their ability to inhibit the growth of C. albicans and Gram-negative bacteria (Feng et al., 2018).
Catalytic Applications and CO2 Polymerization : Matiwane et al. (2020) investigated pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study highlighted the compounds' activity in forming poly(cyclohexene carbonate) and cyclohexene carbonate under certain conditions, marking their significance in catalytic processes (Matiwane et al., 2020).
Future Directions
Pyrazole-containing compounds, such as “2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine”, have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides . Future research could focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with various enzymes or receptors in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine are not well-known. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion are areas that require further investigation .
Result of Action
Given the lack of specific studies on this compound, it is difficult to predict its precise effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets .
properties
IUPAC Name |
2-methyl-1-(1-methylpyrazol-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)8(9)7-4-10-11(3)5-7/h4-6,8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZWBESHPOOIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN(N=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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